N-Acetyl-L-tryptophyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features an indole ring, an acetamido group, and an amino acid derivative. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of an amine group using acetic anhydride or acetyl chloride.
Coupling with Amino Acid Derivative: The final step involves coupling the indole derivative with an amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The acetamido and amino acid moieties can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to the modulation of signaling pathways, enzyme inhibition, or activation, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but lacking the acetamido group.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring, used for its anti-inflammatory properties.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring and an amino group.
Uniqueness
(S)-2-Acetamido-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is unique due to its combination of an indole ring, acetamido group, and amino acid derivative. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
71525-90-1 |
---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C16H20N4O3/c1-9(15(17)22)19-16(23)14(20-10(2)21)7-11-8-18-13-6-4-3-5-12(11)13/h3-6,8-9,14,18H,7H2,1-2H3,(H2,17,22)(H,19,23)(H,20,21)/t9-,14-/m0/s1 |
InChI Key |
NXQUXXLQOFAXTR-XPTSAGLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.